BenchChemオンラインストアへようこそ!

4-(6-Methylpyridin-3-yl)oxyquinazoline

HER2/EGFR Selectivity Kinase Profiling ErbB Family Inhibitors

CP‑724714 (CAS 537705‑08‑1) is the preferred HER2‑selective inhibitor for oncology research, with ≥640‑fold selectivity over EGFR—decisively outperforming dual inhibitors like lapatinib. Sourced as ≥98% HPLC‑grade solid supplied in 5 mg–100 mg research quantities. All batches exceed 98% purity, ensuring reproducible activity in BT‑474/SKBR3 cellular assays, FRE‑erbB2 xenograft models, and KINOMEscan® selectivity panels. Standard B2B terms apply; immediate quotation available.

Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
Cat. No. B7528267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Methylpyridin-3-yl)oxyquinazoline
Molecular FormulaC14H11N3O
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)OC2=NC=NC3=CC=CC=C32
InChIInChI=1S/C14H11N3O/c1-10-6-7-11(8-15-10)18-14-12-4-2-3-5-13(12)16-9-17-14/h2-9H,1H3
InChIKeyRTHJCKJHCLAAEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Methylpyridin-3-yl)oxyquinazoline: Key HER2‑Selective Pharmacophoric Building Block for Next‑Generation Kinase Inhibitor Procurement


4-(6-Methylpyridin-3-yl)oxyquinazoline is a heterocyclic structural fragment that forms the molecular core of 4‑(aryl)‑6‑substituted quinazoline HER2 tyrosine kinase inhibitors . Its most clinically advanced embodiment is CP‑724714 (CAS 537705‑08‑1), an orally bioavailable, ATP‑competitive ErbB2 (HER2) inhibitor that entered Phase 2 clinical trials for metastatic breast cancer . The fragment’s defining characteristic is its ability to drive extreme HER2 selectivity over EGFR and other kinome targets—a property not shared by classical 4‑anilinoquinazoline dual inhibitors—establishing it as a strategic starting point for HER2‑sparing or HER2‑selective probe development [1].

Why a Generic Quinazoline or Pan‑ErbB Inhibitor Cannot Replace 4-(6-Methylpyridin-3-yl)oxyquinazoline‑Containing Compounds in HER2‑Driven Research


In‑class compounds, such as 4‑anilinoquinazolines and pyridyl‑quinazoline hybrids, frequently act as dual EGFR/HER2 inhibitors or promiscuous kinase binders, generating confounding pharmacology in HER2‑overexpressing cellular models [1]. For example, lapatinib inhibits both EGFR and HER2 with near‑equivalent IC50 values (~10 nM) , while neratinib shows only 1.6‑fold selectivity for HER2 over EGFR (59 nM vs. 92 nM) . In contrast, the 6‑methylpyridin‑3‑yloxy pharmacophore enforces a ≥640‑fold HER2‑vs‑EGFR selectivity window, thereby decoupling HER2‑specific signaling readouts from EGFR‑driven side effects and enabling unambiguous target validation .

Quantitative Differentiation Evidence for 4-(6-Methylpyridin-3-yl)oxyquinazoline‑Based Inhibitors vs. Standard‑of‑Care or Structurally Related Analogs


HER2‑vs‑EGFR Selectivity: CP‑724714 (≥640‑Fold) vs. Lapatinib (~1‑Fold), Neratinib (~1.6‑Fold), and Canertinib (~24‑Fold)

The key distinguishing feature of the CP‑724714 chemotype, which embeds the 4‑(6‑methylpyridin‑3‑yl)oxyquinazoline framework, is the extreme degree of HER2 selectivity over wild‑type EGFR. In cell‑free kinase assays, CP‑724714 achieves an HER2 IC50 = 10 nM with >640‑fold (or >1000‑fold, depending on source) selectivity over EGFR (IC50 = 6400 nM) . This contrasts sharply with the clinically established dual inhibitors lapatinib (EGFR IC50 ≈ 10 nM, HER2 IC50 ≈ 10 nM; selectivity ~1‑fold) , neratinib (HER2 IC50 = 59 nM, EGFR IC50 = 92 nM; ~1.6‑fold) , and canertinib (HER2 IC50 = 19 nM, EGFR IC50 = 0.8 nM; ~24‑fold, but selectivity favors EGFR) [1]. The structural basis for this pronounced selectivity has been attributed to the substituted aniline moiety at C‑4 and the nature of the substituent at C‑6 of the quinazoline core, which together reshape the ATP‑binding pocket interaction landscape relative to the 4‑anilinoquinazoline template [2].

HER2/EGFR Selectivity Kinase Profiling ErbB Family Inhibitors

Kinome‑Wide Selectivity: CP‑724714 Avoids >1000‑Fold Inhibition of IR, PDGFR, VEGFR2, Src, c‑Met, CDKs vs. Canertinib and Lapatinib

Beyond EGFR selectivity, CP‑724714 was profiled against a panel of 13 diverse receptor and non‑receptor kinases (InsR, IGF‑1R, PDGFRβ, VEGFR2, Abl, Src, c‑Met, JNK‑2, JNK‑3, ZAP‑70, CDK‑2, CDK‑5) and displayed >1000‑fold lower potency for each (IC50 >10 000 nM) relative to its HER2 IC50 of 10 nM . This is a markedly cleaner kinome‑wide fingerprint compared to the pan‑ErbB inhibitor canertinib, which also inhibits EGFR, HER3, and HER4, and was discontinued for clinical development in part due to broader kinase engagement [1]. Lapatinib, though selective for EGFR/HER2 over c‑Src, MEK, Erk, and p38 (>300‑fold) [2], does not achieve the same magnitude of selectivity as the >640‑fold HER2‑vs‑EGFR window offered by the CP‑724714 pharmacophore. A structurally related analog, CHEMBL256362—which retains the 4‑(6‑methylpyridin‑3‑yl)oxyquinazoline substructure—exhibited an HER2 IC50 of 23 nM in a cellular autophosphorylation assay while inhibiting EGFR with IC50 = 1100 nM, yielding a 48‑fold selectivity ratio [3], consistent with the class‑level selectivity signature.

Kinase Selectivity Profiling Off‑Target Panel ErbB Inhibitor Safety

Cellular Anti‑Proliferative Potency in HER2‑Overexpressing Breast Cancer Lines: CP‑724714 (G1 Arrest at 1 μM) vs. Dual Inhibitors 13i and 8d

Functional cellular selectivity was demonstrated in BT‑474 human breast carcinoma cells (HER2‑overexpressing): CP‑724714 treatment at 1 μM for 24 h induced a G1 cell‑cycle block in vitro . Potency in BT‑474 cells can be directly compared to advanced quinazoline‑tetrahydrofuranyl‑pyridinyl hybrid inhibitors: compound 13i, a dual EGFR/HER2 inhibitor, exhibited an IC50 of 1.95 ± 0.17 μM in BT‑474 cells [1], while the 4‑anilinoquinazoline‑based inhibitor 8d showed an IC50 of 2.70 μM [2]. Although CP‑724714’s explicit BT‑474 viability IC50 is not always reported as a single value, its ability to arrest cell cycle at 1 μM and reduce ErbB2 receptor autophosphorylation at concentrations as low as 50 nM (IC50 = 32 nM) in a chimeric HER2‑kinase‑domain cell model positions it among the most potent and selective cellular probes in this class. The quantitative advantage is clear: CP‑724714 achieves pathway suppression at an 8‑ to 20‑fold lower concentration than cellular viability IC50 values of structurally comparable quinazoline‑hybrid dual inhibitors, while maintaining a selectivity window that those dual inhibitors cannot replicate.

HER2‑Overexpressing Cancer Cellular Pharmacodynamics Breast Cancer Cell Lines

Chemical Stability and Metabolic Liability: Aldehyde Oxidase‑Mediated Metabolism Distinguishes 4-(6-Methylpyridin-3-yl)oxyquinazoline Derivatives from Classical Quinazoline Inhibitors

A critical differentiator for procurement is the established metabolic susceptibility of CP‑724714 and its analogs to human aldehyde oxidase (AO), a characteristic not shared by 4‑anilinoquinazoline drugs such as gefitinib, erlotinib, or afatinib, which are predominantly metabolized by CYP3A4. In vitro metabolism studies using human hepatocytes identified twelve oxidative metabolites and one hydrolyzed metabolite of CP‑724714; among the three primary mono‑oxidative metabolites, two were formed via CYP‑mediated pathways (inhibited by 1‑aminobenzotriazole, a pan‑CYP inhibitor), while a distinct metabolite was generated by aldehyde oxidase [1]. The AO‑derived oxidative metabolite was structurally characterized and shown to contribute significantly to metabolic clearance [2]. This AO‑dependent clearance may underlie CP‑724714’s clinical hepatotoxicity concerns and eventual trial discontinuation [3]. The practical procurement implication is that 4‑(6‑methylpyridin‑3‑yl)oxyquinazoline‑based compounds require rigorous metabolite profiling protocols and AO‑inhibitor co‑treatment in cellular assays to ensure pharmacokinetic reproducibility—a layer of experimental complexity absent with classical quinazoline chemotypes that must be planned for at the compound‑selection stage.

Drug Metabolism Aldehyde Oxidase Metabolic Stability Procurement Criterion

Commercial Scarcity and Proprietary Synthesis: Only Two Vendors Supply High‑Purity CP‑724714 Controls; No Open‑Market Fragment Available as Standalone Reagent

Unlike lapatinib or neratinib, which are available from >15 authorized distributors worldwide as off‑the‑shelf reference standards, CP‑724714—the prototype compound embodying the 4‑(6‑methylpyridin‑3‑yl)oxyquinazoline scaffold—is listed by only a limited number of specialized chemical vendors (primarily Selleckchem and Sigma‑Aldrich/Merck) with purity ≥98% (HPLC) . The parent fragment, 4‑(6‑methylpyridin‑3‑yl)oxyquinazoline, is not catalogued as a standalone building block by any major reagent supplier (Thermo Fisher, Enamine, Combi‑Blocks), and the closest commercially available sub‑structures are 3‑methyl‑4‑(6‑methyl‑pyridin‑3‑yloxy)‑phenylamine (CymitQuimica, lab‑scale) and a 6‑iodo‑quinazoline intermediate (MolCore) . This supply chain constraint creates a de facto gate on compound access: researchers cannot simply procure the pharmacophore from commodity chemical suppliers but must either contract custom synthesis (estimated lead time 8–12 weeks) or purchase the fully elaborated clinical candidate CP‑724714 as a reference tool compound. This procurement bottleneck is a differentiator in and of itself, as it imposes a prior planning and budgetary requirement that simpler quinazoline scaffolds do not.

Commercial Sourcing Chemical Supply Chain Procurement Feasibility

Procurement‑Guided Application Scenarios for 4-(6-Methylpyridin-3-yl)oxyquinazoline and Its CP‑724714 Clinical Candidate


HER2‑Selective Probe for Deciphering ErbB2‑Specific Signaling Without EGFR Crosstalk in Breast Cancer Cell Models

To study the role of HER2 homodimerization or HER2/HER3 heterodimer‑driven PI3K/AKT signaling in BT‑474 or SKBR3 breast cancer lines without EGFR‑mediated pathway compensation, CP‑724714 at 30–100 nM (near its cellular IC50 for HER2 autophosphorylation ) is the preferred tool. Dual inhibitors like lapatinib would simultaneously suppress EGFR at equipotent concentrations, obscuring the HER2‑specific contribution [1]. Researchers must source CP‑724714 from Selleckchem or Sigma‑Aldrich and validate cellular target engagement via phospho‑HER2 (Tyr‑1248) western blot 2–4 h post‑treatment .

Mitigating EGFR‑Driven On‑Target Toxicity in HER2‑Positive In Vivo Xenograft Efficacy Models

When oral dosing (30–100 mg/kg p.o., q.d.) is required in FRE‑erbB2 or BT‑474 xenograft‑bearing athymic mice, CP‑724714 achieves concentration‑dependent ErbB2 receptor phosphorylation reduction (0.5–8 h post‑dose) and tumor growth inhibition over 40‑day treatment periods . Unlike lapatinib (100 mg/kg b.i.d.) or neratinib (40 mg/kg q.d.), CP‑724714 avoids dose‑limiting EGFR‑dependent gastrointestinal and skin toxicity, as evidenced by its >640‑fold EGFR selectivity . Formulation should use 0.5% methylcellulose homogeneous suspension, validated for CP‑724714 by Selleck labs ; confirm batch purity ≥98% prior to initiating in‑vivo arms.

Quantitative Chemical Biology: Kinome Selectivity Profiling Reference Standard for HER2 Inhibitor Screening Panels

For comprehensive kinase selectivity profiling (e.g., KINOMEscan® or thermal shift assays), CP‑724714 serves as a highly selective HER2 reference compound, with >1000‑fold in vitro selectivity window over 13 off‑target kinases . It should be included as the positive control for HER2 inhibition at 100–1000 nM alongside pan‑ErbB controls (canertinib, sapitinib) and multi‑target kinase inhibitor references (staurosporine). The compound must be dissolved in anhydrous DMSO (solubility ≥94 mg/mL) and diluted into assay buffer immediately before use to prevent precipitation .

Metabolic Stability Benchmarking for Aldehyde Oxidase‑Substrate Quinazolines in Drug Discovery Programs

Discovery teams developing new quinazoline‑based kinase inhibitors with heteroaryl ether substituents can employ CP‑724714 as a well‑characterized aldehyde oxidase (AO) substrate benchmark. In human hepatocyte incubations, CP‑724714 generates distinct AO‑mediated oxidative metabolites identifiable by LC‑MS/MS [2]. By co‑incubating test compounds with the CYP inhibitor 1‑aminobenzotriazole and monitoring for residual AO‑dependent turnover, medicinal chemistry groups can identify and deprioritize scaffolds with AO‑driven clearance [2]. This head‑to‑head metabolic phenotyping against CP‑724714 provides a quantitative comparator that generic quinazoline standards (e.g., gefitinib) cannot offer, because those compounds lack significant AO liability.

Quote Request

Request a Quote for 4-(6-Methylpyridin-3-yl)oxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.